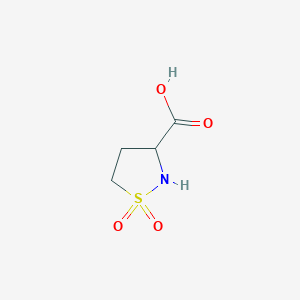

1,1-dioxo-1,2-thiazolidine-3-carboxylic acid

Vue d'ensemble

Description

1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is an organic compound with the chemical formula C4H7NO4S and a molecular weight of 165.17 g/mol . It is a white crystalline or crystalline powder that is highly soluble in water . This compound is used in various fields, including pharmaceuticals, organic synthesis, and as an intermediate in the production of dyes and antibiotics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is typically synthesized through the oxidation of thiazolidine-3-carboxylic acid . The most common method involves reacting thiazolidine-3-carboxylic acid with hydrogen peroxide under controlled conditions . This reaction yields isothiazolidine-3-carboxylic acid 1,1-dioxide as the primary product .

Industrial Production Methods

In industrial settings, the production of isothiazolidine-3-carboxylic acid 1,1-dioxide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then purified through crystallization and other separation techniques to obtain the desired product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The electrophilic carbonyl groups and electron-withdrawing sulfone moiety facilitate nucleophilic attacks:

Ring-Opening and Rearrangement Reactions

Under acidic or thermal conditions, the thiazolidine ring undergoes structural transformations:

-

Acid-Catalyzed Rearrangement

In refluxing toluene with acidic agents (e.g., HCl), the compound forms bicyclic γ-lactam derivatives via iminium/sulfonium ion intermediates (Scheme 1). This involves:-

Protonation of the nitrogen or sulfur atom.

-

Cleavage of the C–N bond.

-

-

Base-Mediated Ring Expansion

Treatment with strong bases (e.g., KOH) leads to ring expansion via deprotonation and nucleophilic attack, yielding six-membered sulfonamide derivatives .

Oxidation and Reduction Reactions

The sulfone group remains inert to further oxidation, but the carboxylic acid and nitrogen centers participate in redox processes:

| Reaction | Reagents | Outcome |

|---|---|---|

| Reduction of Carboxylic Acid | LiAlH₄ | Primary alcohol derivative |

| Oxidative Decarboxylation | Pb(OAc)₄ | Formation of CO₂ and a sulfone-containing amine. |

Biological Interactions

The compound interacts with enzymes and receptors through its structural motifs:

-

Enzyme Inhibition

Mimics transition states in enzymatic reactions (e.g., binds to protease active sites), disrupting substrate processing. -

Anti-Inflammatory Activity

Modulates COX-2 and LOX pathways by competitively inhibiting arachidonic acid binding .

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

Applications De Recherche Scientifique

Pharmaceutical Applications

- Anti-inflammatory Properties : Research indicates that 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid exhibits anti-inflammatory effects. Initial studies suggest it may influence cellular signaling pathways related to inflammation and metabolism, making it a candidate for treating inflammatory diseases.

- Antiviral Activity : A study highlighted the potential of thiazolidine carboxylic acids as antiviral agents against avian influenza and infectious bronchitis viruses. The synthesized derivatives showed significant antiviral activity with low IC values, indicating their potency . For instance, one derivative achieved an IC of 3.47 µM against avian influenza.

- Therapeutic Agent in Metabolic Disorders : The compound's mechanism of action involves interactions with specific enzymes or receptors that may modulate their activity. This suggests potential applications in metabolic disorders where enzyme modulation is beneficial.

Agricultural Applications

Recent studies have explored the use of this compound in agriculture as a biopesticide or plant growth regulator. Its ability to interact with specific biological targets suggests it could influence plant metabolism or defense mechanisms against pathogens . However, more research is needed to fully understand its efficacy and safety in agricultural settings.

Antioxidant Properties

The compound has demonstrated promising antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is particularly valuable in developing supplements or therapeutic agents aimed at reducing oxidative damage associated with various diseases.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of isothiazolidine-3-carboxylic acid 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . It can form covalent bonds with target molecules, leading to the formation of stable complexes . These interactions can modulate the activity of enzymes and other proteins, resulting in various biological effects .

Comparaison Avec Des Composés Similaires

1,1-dioxo-1,2-thiazolidine-3-carboxylic acid is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:

Thiazolidine-3-carboxylic acid: The precursor to isothiazolidine-3-carboxylic acid 1,1-dioxide.

Sulfonic acid derivatives: Formed through the oxidation of isothiazolidine-3-carboxylic acid 1,1-dioxide.

Thiazolidine derivatives: Formed through the reduction of isothiazolidine-3-carboxylic acid 1,1-dioxide.

The unique reactivity and stability of isothiazolidine-3-carboxylic acid 1,1-dioxide make it a valuable compound in various applications .

Activité Biologique

1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid (also known as ITCDO) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : C₄H₇NO₄S

- Molecular Weight : 165.17 g/mol

- Structure : The compound features a thiazolidine ring with two keto groups and a carboxylic acid functional group, which contribute to its reactivity and biological activity.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Antioxidant Activity

The compound shows promising antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Anticancer Potential

Recent studies have highlighted the anticancer properties of ITCDO. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest. For instance, compounds derived from thiazolidine structures have demonstrated IC50 values as low as 6.06 µM against specific cancer cell lines like MCF-7 .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the context of anticancer and antimicrobial actions .

- Nucleophilic and Electrophilic Reactions : Depending on the reaction conditions, ITCDO can act as either a nucleophile or an electrophile. This duality allows it to participate in various biochemical reactions that may alter cellular functions.

Case Studies

Several studies have investigated the biological activities of this compound:

-

Antimicrobial Study :

- A series of derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the thiazolidine structure significantly affected antimicrobial potency.

- Findings : Compounds with methoxy and chloro substitutions exhibited enhanced activity compared to unsubstituted derivatives .

-

Anticancer Activity :

- In vitro studies on human colorectal cancer cell lines demonstrated that ITCDO derivatives induced apoptosis and inhibited cell proliferation.

- Results : Compounds showed IC50 values ranging from 5.12 µM to 15.85 µM against various cancer cell lines, highlighting their potential as anticancer agents .

Applications

The diverse biological activities of this compound open avenues for its application in various fields:

- Pharmaceuticals : As an intermediate in antibiotic synthesis and potential anticancer drugs.

- Agriculture : Investigated for its antiviral properties against avian influenza viruses .

- Industrial Chemistry : Utilized in the production of dyes and catalysts due to its unique chemical reactivity.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

1,1-dioxo-1,2-thiazolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4S/c6-4(7)3-1-2-10(8,9)5-3/h3,5H,1-2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMPIUWDWKULKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146957-01-8 | |

| Record name | 1,1-dioxo-1,2-thiazolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.